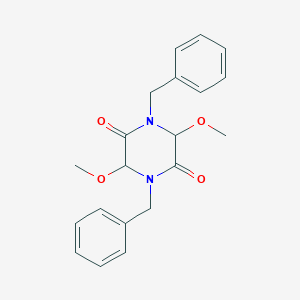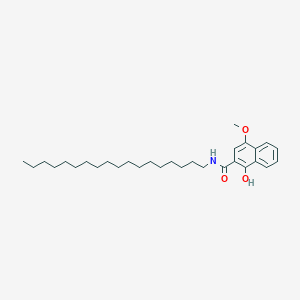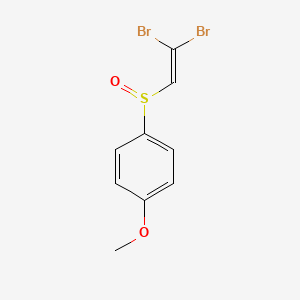
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene is an organosulfur compound that features both bromine and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzenesulfinyl chloride with 2,2-dibromoethene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The dibromoethene moiety can be reduced to an ethene group using reducing agents like zinc in acetic acid.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Zinc in acetic acid
Substitution: Amines, thiols
Major Products
Oxidation: 1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene
Reduction: 1-(Ethene-2-sulfinyl)-4-methoxybenzene
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe to study biological systems due to its unique functional groups.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene depends on its interaction with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The dibromoethene moiety can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate biological pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromoethane: An organobromine compound with similar bromine functional groups.
4-Methoxybenzenesulfinyl Chloride: A precursor in the synthesis of 1-(2,2-Dibromoethenesulfinyl)-4-methoxybenzene.
1-(2,2-Dibromoethenesulfonyl)-4-methoxybenzene: An oxidized derivative of the compound.
Uniqueness
This compound is unique due to the presence of both sulfinyl and dibromoethene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and other research fields.
Propriétés
Numéro CAS |
91737-24-5 |
|---|---|
Formule moléculaire |
C9H8Br2O2S |
Poids moléculaire |
340.03 g/mol |
Nom IUPAC |
1-(2,2-dibromoethenylsulfinyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8Br2O2S/c1-13-7-2-4-8(5-3-7)14(12)6-9(10)11/h2-6H,1H3 |
Clé InChI |
LZGWZJXIQZWBHG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)C=C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


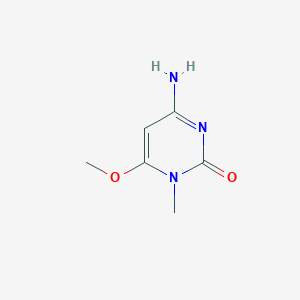
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
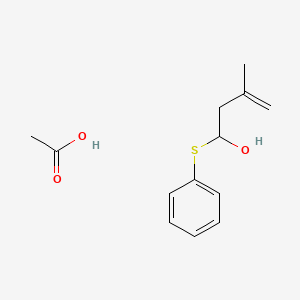
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
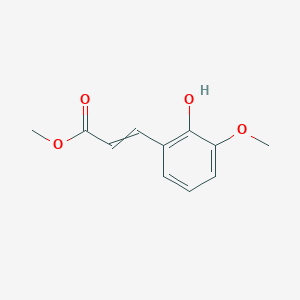
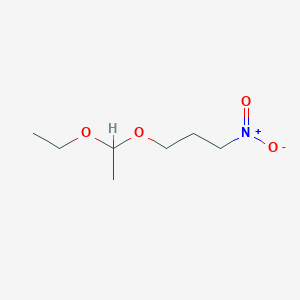
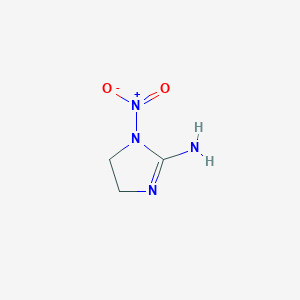
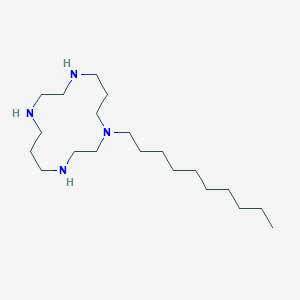
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
